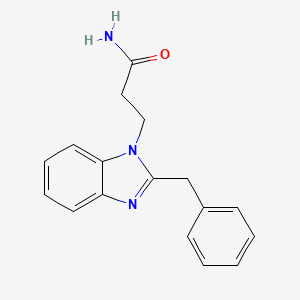![molecular formula C19H13ClN6O4 B2374400 2-chloro-5-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899737-31-6](/img/structure/B2374400.png)
2-chloro-5-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-5-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a useful research compound. Its molecular formula is C19H13ClN6O4 and its molecular weight is 424.8. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-5-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-5-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
Synthesis Process : This chemical is synthesized through multiple steps, involving the reduction of ethyl 4-nitroso-5-hydroxy-1H-pyrazole-3-carboxylates and subsequent condensation with formamide. This process results in various substituted pyrazolo[3,4-d]pyrimidin-7-ones, indicating its versatility in chemical synthesis (Ochi & Miyasaka, 1983).
Formation of Novel Derivatives : The compound is a key intermediate in the synthesis of novel pyrazolopyrimidines derivatives, with applications in anticancer and anti-5-lipoxygenase agents. This includes the creation of various hybrids and triazoles, showcasing its potential in medicinal chemistry (Rahmouni et al., 2016).
Antimicrobial Activity : Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. This includes the formation of new heterocycles incorporating antipyrine moiety, expanding its application in the field of antimicrobial research (Bondock et al., 2008).
Molecular Interaction and Structural Analysis
Intermolecular Interactions : The compound's derivatives have been analyzed for their X-ray structure, Hirshfeld surface analysis, and DFT calculations. This research provides insights into the molecular interactions and stability of these compounds, which is crucial for their application in various fields, including drug design (Saeed et al., 2020).
Structural Derivatives : Its structure has also been used to create various pyrazolo[3,4‐c][1,5]benzodiazocin-10(11H)one derivatives, highlighting the chemical's adaptability in synthesizing structurally diverse compounds (Plescia et al., 1979).
Application in Medical Imaging
- Tumor Imaging : Derivatives of this chemical have been utilized in synthesizing 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for tumor imaging using Positron Emission Tomography (PET). This indicates its potential application in diagnostic imaging in oncology (Xu et al., 2012).
Biological and Pharmacological Potential
Anti-inflammatory and COX-2 Inhibition : Certain pyrazolo[3,4‐d]pyrimidine derivatives exhibit anti-inflammatory properties and selective inhibition of COX-2. This suggests potential applications in developing anti-inflammatory drugs (Raffa et al., 2009).
Antimicrobial and Anticancer Activity : Novel series of derivatives incorporating various moieties like quinoline and benzofuran have shown promising antimicrobial and anticancer activities, further expanding the compound's application in pharmaceutical research (Idrees et al., 2020).
Herbicidal Applications : Derivatives have also been investigated for their herbicidal activity, demonstrating the compound's utility in agricultural chemistry (Luo et al., 2019).
Eigenschaften
IUPAC Name |
2-chloro-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-5-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN6O4/c1-11-2-4-12(5-3-11)25-17-15(9-22-25)19(28)24(10-21-17)23-18(27)14-8-13(26(29)30)6-7-16(14)20/h2-10H,1H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXHFCIUHWXBRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2374318.png)
![3-(9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2374320.png)

![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2374322.png)
![8-(2-(2,6-dimethylmorpholino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2374324.png)

![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2374328.png)

![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2374331.png)
![1-[(5-Methylisoxazol-3-yl)carbonyl]-4-(2-phenoxyethyl)piperidine](/img/structure/B2374332.png)

![N-(2-chlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2374338.png)
![ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2374339.png)
![1-[2-(Methoxycarbonyl)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B2374340.png)